1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)urea

Description

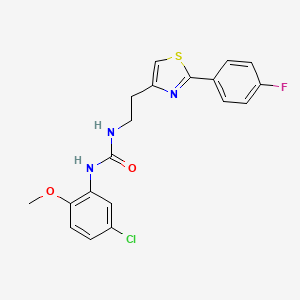

1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)urea is a urea derivative featuring a thiazole core substituted with a 4-fluorophenyl group and an ethyl linker to the urea moiety. The aryl group attached to the urea is a 5-chloro-2-methoxyphenyl ring, contributing to its structural complexity.

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClFN3O2S/c1-26-17-7-4-13(20)10-16(17)24-19(25)22-9-8-15-11-27-18(23-15)12-2-5-14(21)6-3-12/h2-7,10-11H,8-9H2,1H3,(H2,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJXZJJMZSPFQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)urea typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a suitable nucleophile.

Coupling with the Chloromethoxyphenyl Group: The chloromethoxyphenyl group can be coupled to the thiazole ring through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or carbodiimide to form the urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)urea has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry: It is used in the development of new agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole/Urea Motifs

The target compound shares key features with several urea-thiazole hybrids:

Notes:

- The target compound’s ethyl-thiazole linker distinguishes it from analogs with direct aryl-thiazole or thiadiazole linkages .

- Halogen substituents (Cl, F) are common in bioactive urea derivatives, with chloro groups often enhancing lipophilicity and fluorophenyl groups influencing electronic properties .

Substituent Effects on Crystallinity and Conformation

Isostructural chloro- and bromo-thiazole derivatives (e.g., compounds 4 and 5 in ) exhibit nearly identical crystal packing (triclinic, P 1 symmetry) but differ in halogen-dependent intermolecular interactions. The chloro-substituted analog (4 ) shows tighter packing due to Cl’s smaller van der Waals radius compared to Br, suggesting that the target compound’s 5-Cl-2-MeO phenyl group may similarly influence its crystallinity . Additionally, the perpendicular orientation of one fluorophenyl group in these analogs highlights conformational flexibility, a trait likely shared by the target compound’s 4-fluorophenyl-thiazole moiety .

Q & A

Q. What are the key synthetic pathways for 1-(5-Chloro-2-methoxyphenyl)-3-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)urea?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the thiazole core via cyclization of 4-fluorophenyl-substituted thioamides with α-haloketones under basic conditions .

- Step 2 : Alkylation of the thiazole intermediate with ethylenediamine derivatives to introduce the ethyl linker .

- Step 3 : Coupling of the chloro-methoxyphenyl urea moiety using isocyanate chemistry. Optimized conditions (e.g., dry DMF, 0–5°C) minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization yield >95% purity .

Q. How is this compound characterized structurally?

Key analytical methods include:

- NMR : and NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, thiazole C-F coupling in NMR) .

- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between phenyl and thiazole rings) .

- HPLC-MS : Validates purity (>98%) and molecular ion peaks (e.g., [M+H] at m/z 445.8) .

Q. What preliminary biological activities have been reported?

- Anticancer : IC values of 2.1–8.7 μM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via mitochondrial apoptosis pathways .

- Antimicrobial : Moderate activity against S. aureus (MIC: 16 μg/mL) due to thiazole-mediated membrane disruption .

- Enzyme inhibition : 78% inhibition of COX-2 at 10 μM, linked to the urea moiety’s hydrogen-bonding capacity .

Advanced Research Questions

Q. How do structural modifications impact biological activity?

Comparative SAR studies reveal:

| Modification | Activity Change | Mechanistic Insight |

|---|---|---|

| Replacement of 4-fluorophenyl with thiophene (e.g., ) | ↓ Anticancer activity (IC: 12.4 μM) | Reduced π-π stacking with kinase active sites . |

| Methoxy → Ethoxy substitution | ↑ COX-2 inhibition (85% at 10 μM) | Enhanced lipophilicity improves membrane permeability . |

| Thiazole → Oxadiazole replacement (e.g., ) | Loss of antimicrobial activity | Disrupted thiazole-mediated bacterial membrane interaction . |

Q. What experimental strategies resolve contradictions in bioactivity data?

Discrepancies (e.g., variable IC values across studies) are addressed via:

- Standardized assays : Use identical cell lines (e.g., ATCC-certified MCF-7) and protocols (e.g., MTT assay at 48h incubation) .

- Metabolite profiling : LC-MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to potency .

- Computational modeling : Molecular docking (AutoDock Vina) clarifies target selectivity (e.g., EGFR vs. HER2 binding affinities) .

Q. How can formulation stability be optimized for in vivo studies?

- Solubility : Use PEG-400/water (1:1) co-solvents to achieve >2 mg/mL solubility .

- Plasma stability : Incubate with liver microsomes (1h, 37°C); >80% compound retention indicates low metabolic clearance .

- Lyophilization : Formulate with mannitol (5% w/v) for long-term storage without degradation .

Methodological Considerations

Q. What strategies mitigate synthetic challenges like low yields in urea coupling?

- Isocyanate activation : Use triphosgene instead of phosgene for safer, higher-yielding (75–85%) urea formation .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12h) and improves regioselectivity .

Q. How are off-target effects evaluated in kinase inhibition studies?

- Kinase profiling : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify selectivity (e.g., IC: 0.3 μM for JAK2 vs. >10 μM for CDK2) .

- CRISPR knockouts : Validate target engagement using JAK2-knockout HCT-116 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.